molecular formula C11H16N2O5S B4912993 Methyl 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate

Methyl 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate

Cat. No.: B4912993
M. Wt: 288.32 g/mol
InChI Key: ZUFAROHLUYMXCE-UHFFFAOYSA-N
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Description

Methyl 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate is a complex organic compound that features a thiazolidine ring, a morpholine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate typically involves the reaction of a thiazolidine derivative with morpholine and an esterifying agent. One common method involves the Mannich reaction, where a thiazolidine-2,4-dione is reacted with formaldehyde and morpholine in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate involves its interaction with specific molecular targets. The morpholine moiety can interact with biological receptors, while the thiazolidine ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(morpholin-2-yl)acetate
  • Methyl-morpholin-2-ylmethyl-amine dihydrochloride

Comparison

Methyl 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate is unique due to the presence of both a thiazolidine ring and a morpholine moiety, which confer distinct chemical and biological properties. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications .

Properties

IUPAC Name

methyl 2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-17-9(14)6-8-10(15)13(11(16)19-8)7-12-2-4-18-5-3-12/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFAROHLUYMXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)N(C(=O)S1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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